![molecular formula C13H13N3O2S B4407239 4-(allyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4407239.png)
4-(allyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
4-(allyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 4-(allyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(allyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its diverse biological activities. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 4-(allyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Scientific Research Applications
4-(allyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines. The anti-cancer activity of this compound is due to its ability to induce apoptosis in cancer cells. The anti-microbial activity of this compound is attributed to its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-3-8-18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(2)19-13/h3-7H,1,8H2,2H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPNZBTWLXION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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